REACTION_CXSMILES
|
[Mg].[F:2][C:3]([F:12])([F:11])[C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1.C([O:16][B:17](OC(C)C)[O:18]C(C)C)(C)C.Cl>CCOCC.C1COCC1.CCOCC>[F:2][C:3]([F:12])([F:11])[C:4]1[CH:9]=[CH:8][C:7]([B:17]([OH:18])[OH:16])=[CH:6][CH:5]=1 |f:5.6|
|
Name
|
|
Quantity
|
766 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)Br)(F)F
|
Name
|
|
Quantity
|
13.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
THF ether
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CCOCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven dried Schlenk tube
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
To the reaction vessel was added 10 mL of ether
|
Type
|
TEMPERATURE
|
Details
|
without external heating for 1 hour, during which time an exotherm
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
transferred via cannula to a flask
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (60 mL)
|
Type
|
WASH
|
Details
|
washed with water (60 mL), and brine (60 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude material was dissolved in 2:1 hexane/ethyl acetate (90 mL) and activated charcoal
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the product crystallized
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)B(O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.98 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |